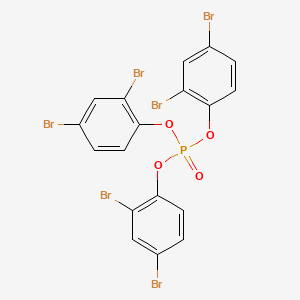

Tris(dibromophenyl) phosphate

Description

Historical Context of Organophosphate Esters as Functional Additives

The use of chemicals to impart fire resistance to materials has a long history, with early examples dating back to ancient civilizations. The Egyptians utilized alum and vinegar to reduce the flammability of wood, a practice later adopted by the Romans. epitoanyag.org.huwordpress.com However, the scientific development of flame retardants began in earnest in the 19th and 20th centuries, driven by a deeper understanding of chemical principles. wordpress.comresearchgate.net

The 20th century witnessed a significant evolution in flame retardant technologies. Early developments included the use of ammonium (B1175870) salts and sulfates for fabrics in 1912. mwflameretardant.com The 1930s saw the introduction of a system combining chlorinated paraffin (B1166041) and antimony oxide for use in polymers. mwflameretardant.com A major advancement came with the development of intumescent flame retardants, which form a protective char layer when heated. mwflameretardant.com The mid-20th century marked the rise of halogenated flame retardants, particularly polybrominated diphenyl ethers (PBDEs), which were extensively used in plastics, electronics, and furniture foam. acs.orgnih.gov However, growing concerns over the environmental persistence, bioaccumulation, and potential health effects of PBDEs led to their phasing out and eventual ban in many parts of the world. aaqr.orgnih.gov This regulatory action created a demand for alternative flame retardants, paving the way for the increased use of organophosphate esters. nih.govnih.gov

Properties

IUPAC Name |

tris(2,3-dibromophenyl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Br6O4P/c19-10-4-1-7-13(16(10)22)26-29(25,27-14-8-2-5-11(20)17(14)23)28-15-9-3-6-12(21)18(15)24/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSNDFOWYYKLHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)OP(=O)(OC2=C(C(=CC=C2)Br)Br)OC3=C(C(=CC=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Br6O4P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052711 | |

| Record name | Tris(dibromophenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49690-63-3 | |

| Record name | Tris(dibromophenyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049690633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(dibromophenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Distribution of Tris 2,4 Dibromophenyl Phosphate

Sources and Pathways of Environmental Release

Secondary Sources and Recycled Materials

Without specific studies and monitoring data for tris(2,4-dibromophenyl) phosphate (B84403), any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research and environmental monitoring are needed to ascertain the presence, sources, and distribution of this particular compound in the environment.

Environmental Fate and Transport Processes of Tris 2,4 Dibromophenyl Phosphate

Sorption and Partitioning Dynamics in Environmental Matrices

The movement and distribution of tris(2,4-dibromophenyl) phosphate (B84403) in the environment are significantly influenced by its tendency to sorb to solids and partition between different environmental compartments. Due to its chemical structure, TDBPP is expected to exhibit strong partitioning behavior.

Adsorption to Soil and Sediment Constituents

Limited specific data exists on the adsorption of tris(2,4-dibromophenyl) phosphate to soil and sediment. However, the general behavior of halogenated phosphate esters suggests a strong affinity for solid phases. cdc.gov The high degree of bromination and the phosphate ester structure contribute to a high octanol-water partition coefficient (Kow), which is a key indicator of a substance's tendency to associate with organic matter in soil and sediment. cdc.gov

For organophosphate esters, soil adsorption coefficients (Koc) have been reported to span a wide range, from 151 to 14,350 L/kg, indicating that sorption is highly dependent on the specific compound and the characteristics of the soil or sediment. cdc.gov For a structurally similar compound, tris(2,3-dibromopropyl) phosphate, an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 9700 suggests it is immobile in soil. nih.gov While direct experimental data for TDBPP is lacking, its chemical properties suggest it would also be strongly adsorbed to soil and sediment, limiting its mobility in these matrices. One source indicates that TDBPP is not readily biodegradable and has been detected in various environmental matrices, including air and water samples, with studies suggesting potential bioaccumulation in aquatic organisms.

Distribution between Water and Particulate Phases

The distribution of tris(2,4-dibromophenyl) phosphate between the water column and suspended or settled particulate matter is a critical process governing its fate in aquatic systems. Due to its expected low water solubility and high hydrophobicity, a significant fraction of TDBPP entering an aquatic environment is anticipated to partition to particulate matter.

Volatilization and Atmospheric Transport

The potential for tris(2,4-dibromophenyl) phosphate to be transported over long distances in the atmosphere is determined by its volatility and its persistence in the air.

Gas-Phase Partitioning

The partitioning of a chemical between the gas phase and atmospheric particles is a key factor in its atmospheric transport. This is influenced by the compound's vapor pressure and its interaction with atmospheric particulate matter. For the related compound, tris(2,3-dibromopropyl) phosphate, it is expected to exist predominantly in the vapor phase in the ambient atmosphere. nih.gov However, specific data on the vapor pressure and gas-particle partitioning coefficient for TDBPP are not available. The high molecular weight of TDBPP (799.66 g/mol ) suggests a low vapor pressure, which would favor its association with atmospheric particles.

Long-Range Atmospheric Transport Potential

For the related compound tris(2,3-dibromopropyl) phosphate, the atmospheric half-life is estimated to be about 14 hours due to reaction with photochemically produced hydroxyl radicals. researchgate.net This suggests that while degradation occurs, there is potential for atmospheric transport. Given the structural similarities, TDBPP may also have a sufficiently long atmospheric lifetime to undergo long-range transport, although specific modeling or monitoring data are needed for confirmation.

Transformation Pathways and Degradation Kinetics

Tris(2,4-dibromophenyl) phosphate can be transformed in the environment through various biotic and abiotic processes. The primary degradation pathways for similar brominated flame retardants include photodegradation, thermal degradation, and biodegradation. nih.gov

Studies on the mass spectrometric fragmentation of TDBPP show that primary fragmentation involves the sequential loss of the dibromophenyl groups from the central phosphate core. This suggests that the cleavage of the phosphorus-oxygen bond is a likely initial step in its environmental degradation. Further degradation could involve the loss of bromine atoms from the phenyl rings.

Research on other brominated flame retardants has shown that debromination is a common transformation pathway. mdpi.com For example, the degradation of 4,4′-isopropylidenebis(2,6-dibromophenol) involves debromination, hydroxylation, and demethylation. mdpi.com While specific kinetic data for the degradation of TDBPP are scarce, it is known to be not readily biodegradable. The hydrolysis of phosphate esters is generally slow, particularly under neutral or acidic conditions. cdc.gov

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical through non-biological processes, including reactions with light (photolysis), water (hydrolysis), and other chemical species like oxidative radicals.

Photolytic Transformation Processes and Product Identification

Photolytic degradation is a key abiotic process for many brominated flame retardants. While direct, comprehensive studies on the photolysis of TDBPP are limited, the transformation pathways can be inferred from research on structurally similar compounds. The primary mechanism is expected to be the cleavage of carbon-bromine (C-Br) bonds, a process known as photodebromination, leading to the formation of less-brominated phenyl phosphates. nih.gov

Research on other highly brominated flame retardants demonstrates that photodegradation can proceed sequentially, yielding a variety of debrominated products. nih.gov For TDBPP, this would result in a mixture of mono-, di-, tri-, tetra-, and penta-brominated phenyl phosphate congeners. Another potential pathway is the photolytic cleavage of the phosphate ester bond (P-O-C), which would release 2,4-dibromophenol (B41371) (2,4-DBP) into the environment.

Furthermore, studies on the photochemistry of the analogous compound tris(2,4-dibromophenyl)amine (B8231119) have shown that irradiation can lead to the formation of a radical cation, which subsequently undergoes cyclization. nih.govresearchgate.net This suggests that TDBPP might also form reactive intermediates under UV light, potentially leading to more complex transformation products, such as hydroxylated or dimeric species, similar to those observed for other brominated phenols. nih.govresearchgate.net

Table 1: Potential Photolytic Transformation Products of TDBPP Based on Analogous Compounds

| Parent Compound | Analogous Compound Studied | Transformation Pathway | Potential Products Identified/Inferred |

| Tris(2,4-dibromophenyl) phosphate | 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | Sequential Debromination | Lower-brominated phenyl phosphate congeners |

| Tris(2,4-dibromophenyl) phosphate | Tris(2,4-dibromophenyl)amine | Radical Cation Formation & Cyclization | Cyclized and/or dimeric structures |

| Tris(2,4-dibromophenyl) phosphate | General Aryl Phosphates | P-O-C Bond Cleavage | 2,4-dibromophenol |

Hydrolytic Degradation under Varying pH Conditions

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For organophosphate esters like TDBPP, hydrolysis involves the nucleophilic attack of water on the phosphorus atom, leading to the cleavage of the phosphate ester (P-O-C) bond. nih.govrsc.org This process is a significant degradation pathway in aquatic environments and is highly dependent on pH.

The hydrolysis of TDBPP is expected to occur in a stepwise manner, yielding bis(2,4-dibromophenyl) phosphate, mono(2,4-dibromophenyl) phosphate, and ultimately inorganic phosphate and three molecules of 2,4-dibromophenol. The rate of hydrolysis for aryl phosphates is influenced by the pH of the surrounding medium. Both acid-catalyzed and base-catalyzed hydrolysis can occur, and for some aryl phosphates, a rate maximum is observed at a slightly acidic pH (around pH 4).

Table 2: Expected Hydrolysis Products of TDBPP

| Reactant | Condition | Primary Mechanism | Products |

| Tris(2,4-dibromophenyl) phosphate | Aqueous (varying pH) | Nucleophilic substitution (P-O-C bond cleavage) | Bis(2,4-dibromophenyl) phosphate, Mono(2,4-dibromophenyl) phosphate, 2,4-dibromophenol, Inorganic Phosphate |

Oxidative Transformation (e.g., Hydroxyl Radical Interactions)

In the environment, highly reactive species such as hydroxyl radicals (•OH) can play a significant role in the degradation of organic pollutants. Hydroxyl radicals are powerful oxidizing agents formed photochemically in water and air. copernicus.org

For aromatic compounds like the phenyl groups in TDBPP, the primary mechanism of oxidative transformation by hydroxyl radicals is electrophilic addition to the aromatic ring. nih.gov This reaction leads to the formation of hydroxylated intermediates. These intermediates can subsequently undergo further reactions, including debromination, to form various hydroxylated and debrominated phenyl phosphates. acs.orgacs.org The bromine atoms on the phenyl rings are electron-withdrawing, which can influence the position of the hydroxyl radical attack. The initial degradation step is likely the formation of various hydroxylated TDBPP isomers, followed by potential cleavage of the ester bond or loss of bromine atoms. acs.orgfiveable.me

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms, or through metabolic processes within larger organisms.

Microbial Biodegradation in Aqueous and Soil Systems

Microorganisms in soil and water are key players in the degradation of many organic pollutants. nih.govmdpi.com For organophosphate esters, a common microbial degradation pathway is the enzymatic hydrolysis of the ester bonds. nih.govgatech.edu Phosphotriesterases, enzymes produced by a variety of bacteria, can catalyze the cleavage of the P-O-C bonds in TDBPP. nih.govnih.gov

Studies on the biodegradation of similar aryl phosphates, such as tricresyl phosphates (TCPs), have identified microbial consortia containing bacteria like Sphingobacterium, Variovorax, and Flavobacterium as being capable of degradation. nih.gov The degradation proceeds through hydrolysis and hydroxylation, first forming the diester and monoester derivatives, and finally the corresponding phenol (B47542) (in this case, 2,4-dibromophenol) and inorganic phosphate. nih.govresearchgate.net Anaerobic conditions may also promote reductive debromination, where bacteria replace bromine atoms with hydrogen, although this process is often slower than aerobic degradation. nih.gov

Table 3: Microbial Genera Implicated in the Degradation of Structurally Similar Organophosphate Esters

| Organism Type | Genera | Degradation Pathway | Reference Compound |

| Bacteria | Brevibacillus brevis | Hydrolysis | Tricresyl phosphates |

| Bacteria | Sphingobium sp. | Hydrolysis | Triphenyl phosphate |

| Bacteria | Sphingobacterium, Variovorax, Flavobacterium | Hydrolysis, Hydroxylation | Tricresyl phosphates |

Metabolic Transformation in Biota

When taken up by organisms such as fish or mammals, TDBPP can undergo metabolic transformation. The primary metabolic pathway is expected to be similar to microbial degradation, involving enzymatic hydrolysis. iaea.org Enzymes within the organism, particularly cytochrome P450 monooxygenases and various esterases (hydrolases) present in the liver and other tissues, can metabolize the compound. nih.govnih.gov

This metabolism would likely break down TDBPP into its diester and monoester forms—bis(2,4-dibromophenyl) phosphate and mono(2,4-dibromophenyl) phosphate—and ultimately 2,4-dibromophenol. nih.gov These metabolites are generally more water-soluble than the parent compound, which facilitates their excretion from the body. However, the transformation products themselves can have biological activity. For example, the metabolite 2,4-dibromophenol has been shown in other studies to have potential adverse effects on aquatic organisms. researchgate.net

Identification and Characterization of Transformation Products of Tris(2,4-dibromophenyl) Phosphate

The environmental transformation of tris(2,4-dibromophenyl) phosphate (TDBPP) can lead to the formation of various degradation products. These transformation products may exhibit different physicochemical properties and toxicological profiles compared to the parent compound. The identification and characterization of these products are crucial for a comprehensive understanding of the environmental fate and potential risks associated with TDBPP.

Research into the transformation of TDBPP has identified several degradation products resulting from metabolic processes. One of the primary metabolites identified is bis(2,4-dibromophenyl) phosphate . This product is formed through the metabolic activation of TDBPP, a process often mediated by cytochrome P450 enzymes. The cleavage of one of the brominated phenyl ester linkages from the phosphate core results in the formation of this di-substituted phosphate ester.

While specific studies on the photolytic and hydrolytic transformation products of TDBPP are limited, the degradation pathways can be inferred from the behavior of structurally similar brominated flame retardants. It is anticipated that under environmental conditions, TDBPP may undergo stepwise degradation.

Photodegradation is a likely transformation pathway, where the energy from sunlight could lead to the cleavage of the carbon-bromine (C-Br) bonds. This process, known as photolytic debromination, would result in the formation of less brominated TDBPP congeners. Further degradation could also involve the cleavage of the phosphate ester bonds.

Hydrolysis represents another potential degradation route for TDBPP. The phosphate ester bonds are susceptible to hydrolysis, which would lead to the formation of 2,4-dibromophenol and various partially substituted phosphate compounds. The rate of hydrolysis is expected to be influenced by environmental factors such as pH and temperature.

It is important to note that comprehensive studies identifying the full range of transformation products of TDBPP under various environmental conditions are not extensively available. Further research is necessary to fully elucidate the complex degradation pathways and to characterize the persistence and toxicity of the resulting transformation products.

Identified Transformation Products of Tris(2,4-dibromophenyl) Phosphate

| Transformation Product | Formation Pathway |

|---|---|

| bis(2,4-dibromophenyl) phosphate | Metabolic activation |

Compounds Mentioned in this Article

| Compound Name |

|---|

| tris(2,4-dibromophenyl) phosphate |

| bis(2,4-dibromophenyl) phosphate |

| 2,4-dibromophenol |

Bioaccumulation and Trophic Transfer Within Ecological Systems

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. For aquatic organisms, this is a critical parameter in assessing the potential ecological risk of a substance.

The Bioconcentration Factor (BCF) is a key metric used to quantify the potential of a chemical to accumulate in an aquatic organism directly from the water column, to the point where the concentration in the organism and the water reach a steady state. A high BCF value suggests a substance is likely to bioconcentrate.

| Compound | Species | Log Kow | Bioconcentration Factor (BCF) (L/kg) |

| Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCIPP) | Zebrafish (female brain) | 3.63 | 460 |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | Zebrafish (female liver) | 3.63 | 87 |

| Triphenyl phosphate (TPHP) | Common Carp | 4.76 | 12 - 1,450 |

| Tris(2-butoxyethyl) phosphate (TBEP) | Common Carp | 3.65 | 4.8 - 14 |

| Tris(2-chloroethyl) phosphate (TCEP) | Common Carp | 1.48 | < 1 - 3.4 |

This table presents data for analogous organophosphate flame retardants to illustrate the range of BCF values. Data is not for tris(2,4-dibromophenyl) phosphate.

Uptake and depuration kinetic studies measure the rate at which a chemical is absorbed into an organism's tissues (uptake rate constant, ku) and the rate at which it is eliminated (depuration rate constant, kd). These values determine how quickly a chemical accumulates and how long it persists in the organism after the exposure source is removed.

Specific kinetic data for tris(2,4-dibromophenyl) phosphate are absent from current research. Studies on other OPFRs in model organisms like zebrafish (Danio rerio) show that many of these compounds can be taken up from the water and reach a steady-state concentration in tissues within days. nih.gov The depuration phase, where fish are moved to clean water, often shows that elimination can be efficient for some OPFRs, while others may persist longer. nih.gov The ability of an organism to metabolize a compound is a critical factor influencing its depuration rate. oaepublish.com For instance, a structurally similar compound, tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP), has shown significant resistance to biotransformation in laboratory studies, which could imply a slower depuration rate. acs.org

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. When a chemical's concentration increases at successively higher levels of a food web, it is said to biomagnify.

The Trophic Magnification Factor (TMF) is a measure of a chemical's potential to biomagnify. It is calculated from the slope of the relationship between the log-transformed, lipid-normalized contaminant concentration and the trophic level of organisms in a food web. nih.gov A TMF value greater than 1 is a strong indicator that a substance biomagnifies. nih.gov

There are no published TMF values specifically for tris(2,4-dibromophenyl) phosphate. However, research on other OPFRs in marine and freshwater food webs has demonstrated that some of these compounds have the potential to biomagnify. acs.orgnih.gov For example, a study in Laizhou Bay, China, found TMFs for several OPFRs that were greater than one, indicating biomagnification potential. acs.org The tendency for biomagnification is complex and not solely dependent on hydrophobicity; factors like metabolic capacity and molecular structure also play crucial roles. oaepublish.comacs.org

| Compound | Food Web Location | Trophic Magnification Factor (TMF) | Biomagnification Potential |

| Tris(2-chloroethyl) phosphate (TCEP) | Coral Reef Fish | > 1 | Yes |

| Tris(2-butoxyethyl) phosphate (TBEP) | Coral Reef Fish | > 1 | Yes |

| Tris(chloropropyl) phosphate (TCPP) | Coral Reef Fish | > 1 | Yes |

| Tris(2-ethylhexyl) phosphate (TEHP) | Coral Reef Fish | > 1 | Yes |

| Triphenyl phosphate (TPHP) | Laizhou Bay, China | 1.25 | Yes |

This table presents TMF data for other OPFRs to illustrate the potential for biomagnification within this class of compounds. Data is not for tris(2,4-dibromophenyl) phosphate. acs.orgnih.gov

When an organism consumes contaminated prey, it may be exposed not only to the parent compound but also to its metabolites. The metabolism of flame retardants like OPFRs can lead to the formation of compounds that may also be persistent and bioaccumulative. oaepublish.com Common metabolic pathways for OPFRs include O-dealkylation and hydroxylation. oaepublish.com

The trophic transfer of tris(2,4-dibromophenyl) phosphate metabolites has not been studied. Research on the banned flame retardant tris(2,3-dibromopropyl) phosphate found that it is converted in vivo to reactive metabolites, such as bis(2,3-dibromopropyl)phosphate, which are responsible for its biological activity. nih.gov In contrast, studies on tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP) suggest it is highly resistant to metabolic breakdown. acs.org This highlights that metabolic fate can vary significantly even among structurally related compounds. Without specific research, it is unknown whether tris(2,4-dibromophenyl) phosphate is readily metabolized and if its potential metabolites are transferred through the food web.

Factors Influencing Bioaccumulation and Trophic Dynamics

Several factors influence the extent to which a chemical like tris(2,4-dibromophenyl) phosphate bioaccumulates and moves through food webs.

Physicochemical Properties: As mentioned, high hydrophobicity (log Kow) generally correlates with a higher potential for bioaccumulation. acs.org However, for very large or complex molecules, uptake across biological membranes may be limited, reducing the actual bioaccumulation compared to theoretical predictions.

Metabolic Transformation: The ability of an organism to metabolize and excrete a contaminant is a primary factor in mitigating bioaccumulation. oaepublish.com Rapid metabolism can significantly reduce a chemical's persistence and prevent it from biomagnifying.

Biological Factors: Organism-specific traits such as lipid content, age, size, feeding habits, and trophic position all affect contaminant concentrations. Organisms with higher lipid content often accumulate more hydrophobic substances.

Lipid Content and Metabolic Capacities of Organisms

The extent to which tris(2,4-dibromophenyl) phosphate bioaccumulates is strongly influenced by the physiological characteristics of the organism, primarily its lipid content and metabolic capability.

Lipid Content: Due to their hydrophobic and lipophilic properties, BFRs like tris(2,4-dibromophenyl) phosphate preferentially partition into the lipid-rich tissues of organisms. researchgate.net A direct correlation has been observed between the lipid content of an organism and the concentration of accumulated BFRs. researchgate.netnih.gov For instance, aquatic organisms with higher fat reserves, such as certain fish species and marine mammals, tend to exhibit higher body burdens of these contaminants. researchgate.net Mollusks are also noted for their high bioaccumulation capacity, which is attributed to their high lipid content and characteristically low metabolic enzyme activity. nih.gov

Metabolic Capacities: The ability of an organism to metabolize and excrete a chemical is a critical factor in determining its bioaccumulation potential. Many NBFRs are characterized by weak metabolic rates, contributing to their persistence and accumulation in tissues. gdut.edu.cn The biotransformation of BFRs can occur through various pathways, including debromination, hydroxylation, and hydrolysis. nih.gov For the analogous compound tris(2,3-dibromopropyl) phosphate (Tris-BP), metabolism is mediated by the cytochrome P450 enzyme system, which can transform the parent compound into reactive metabolites. nih.govnih.gov However, some complex organophosphate esters show significant resistance to biotransformation, leading to greater persistence within the organism. acs.org Organisms with less efficient metabolic pathways for detoxifying such compounds are at a higher risk of significant bioaccumulation.

| Biological Factor | Influence on Bioaccumulation of Tris(2,4-dibromophenyl) phosphate | Key Findings from Research |

|---|---|---|

| Lipid Content | Positive Correlation: Higher lipid content leads to greater accumulation of the lipophilic compound. | Studies on various BFRs show significant positive correlations between tissue concentrations and the percentage of lipid content in fish and other aquatic organisms. researchgate.net |

| Metabolic Capacity | Inverse Correlation: Higher metabolic activity (detoxification and excretion) leads to lower bioaccumulation. | Novel BFRs often exhibit high bioaccumulation due to weak metabolic rates in organisms. gdut.edu.cn The metabolism of analogous compounds like Tris-BP is dependent on cytochrome P450 enzymes. nih.gov |

Environmental Physicochemical Modifiers

The bioaccumulation of tris(2,4-dibromophenyl) phosphate is not solely dependent on biological factors but is also significantly modulated by the physicochemical properties of the surrounding environment.

High hydrophobicity and a high octanol-water partition coefficient (Kow) are characteristic of many BFRs, indicating a strong tendency to partition from water into organic phases like sediment and soil. nih.govnih.gov Consequently, sediments often act as a major sink for these compounds in aquatic environments. nih.gov The presence of dissolved organic matter, such as humic acid, can also influence the bioavailability of organophosphate flame retardants, in some cases exacerbating their effects. nih.gov Other environmental parameters, such as pH and temperature, can affect the stability, partitioning behavior, and ultimate accumulation of BFRs in the environment. nih.gov

| Environmental Modifier | Effect on Bioavailability and Accumulation | Mechanism |

|---|---|---|

| Sediment/Soil Organic Carbon | Decreases water column bioavailability; creates a long-term reservoir. | High hydrophobicity causes strong sorption to organic matter in sediment and soil, making it a primary environmental sink. nih.gov |

| Temperature | Can influence degradation rates and organismal uptake. | Temperature affects metabolic rates in poikilothermic organisms and can alter the environmental partitioning of the chemical. nih.gov |

| pH | May affect chemical stability and sorption characteristics. | Changes in pH can alter the chemical form and interaction of the compound with environmental matrices like sediment. nih.gov |

| Dissolved Organic Matter (DOM) | Can either increase or decrease bioavailability. | Binding to DOM can affect the compound's transport and availability for uptake by organisms. nih.gov |

Comparative Bioaccumulation with Analogous Compounds

The bioaccumulation potential of tris(2,4-dibromophenyl) phosphate can be contextualized by comparing it with other well-studied flame retardants. Different BFRs exhibit a wide range of bioaccumulation and biomagnification factors (BMFs), which are influenced by their specific chemical structures, hydrophobicity, and resistance to metabolic degradation.

For example, studies have documented the biomagnification of certain polybrominated diphenyl ether (PBDE) congeners and decabromodiphenylethane (DBDPE) in aquatic food webs. researchgate.net In contrast, other compounds may undergo trophic dilution. The bioconcentration factor (BCF), which measures accumulation from water, has been determined for various flame retardants. For tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), BCFs in zebrafish tissues have been found to range from 26 to 460, depending on the specific organ and the sex of the fish. nih.gov While specific BCF and BMF values for tris(2,4-dibromophenyl) phosphate are not widely available, data from analogous compounds provide a useful framework for estimating its likely environmental behavior.

| Compound | Compound Type | Reported Bioaccumulation Metric (BCF or BMF) | Organism/System | Source |

|---|---|---|---|---|

| BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether) | PBDE | BMF > 1 (Biomagnifies) | Lake Winnipeg Food Web | researchgate.net |

| BDE-209 (Decabromodiphenyl ether) | PBDE | BMF > 1 (Biomagnifies) | Lake Winnipeg Food Web | researchgate.net |

| DBDPE (Decabromodiphenylethane) | Novel BFR | BMF > 1 (Biomagnifies) | Lake Winnipeg Food Web | researchgate.net |

| TDCIPP (Tris(1,3-dichloro-2-propyl) phosphate) | Organophosphate FR | BCF: 26 - 460 | Zebrafish (Danio rerio) | nih.gov |

| TBBPA (Tetrabromobisphenol A) | Brominated FR | Log BAFs < 3.30 (Trophic Dilution) | Simulated Aquatic Food Chain | researchgate.net |

Analytical Methodologies for Environmental Monitoring and Research

Sample Preparation Techniques for Diverse Environmental Matrices

Sample preparation is a crucial stage that aims to isolate and concentrate tris(2,4-dibromophenyl) phosphate (B84403) from the sample matrix (e.g., water, soil, sediment, or biota) and remove interfering substances that could compromise the analytical measurement. nih.gov The selection of the appropriate technique depends on the physicochemical properties of the analyte and the nature of the sample matrix. mdpi.com

The initial step in sample preparation is the extraction of the target compound from the solid or liquid matrix. Several techniques are commonly employed for BFRs, each with distinct advantages. mdpi.comnih.gov

Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples. mdpi.comnih.gov It involves passing the water sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent, while the water and other polar components pass through. The analyte is then eluted with a small volume of an organic solvent. For organophosphate esters, C18-bonded silica (B1680970) is a common sorbent choice. cdc.gov

Liquid-Liquid Extraction (LLE): A classic method for extracting analytes from aqueous samples, LLE uses a water-immiscible organic solvent. mdpi.comnih.gov The sample is shaken with the solvent, and the analyte partitions into the organic phase, which is then collected for analysis. Common solvents include dichloromethane (B109758) and hexane (B92381). nih.gov However, LLE can be solvent- and labor-intensive. nih.gov

Accelerated Solvent Extraction (ASE): Also known as Pressurized Liquid Extraction (PLE), this technique is highly efficient for solid and semi-solid samples like soil, sediment, and biological tissues. mdpi.comnih.gov It uses conventional solvents at elevated temperatures and pressures to rapidly extract analytes. This method significantly reduces solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. nih.gov Solvent mixtures such as acetone/n-hexane are often used for extracting BFRs from sediment. nih.gov

QuEChERS: Standing for "Quick, Easy, Cheap, Effective, Rugged, and Safe," the QuEChERS method involves an extraction step with a solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE). mdpi.com It is increasingly applied to the analysis of various organic pollutants in food and environmental samples. mdpi.comdioxin20xx.org

Table 1: Common Extraction Methods for Brominated Flame Retardants in Environmental Samples

| Extraction Method | Target Matrix | Typical Solvents/Sorbents | Key Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water | C18, Polymeric Sorbents | Low solvent use, high concentration factor |

| Liquid-Liquid Extraction (LLE) | Water | Dichloromethane, Hexane | Simple, well-established |

| Accelerated Solvent Extraction (ASE / PLE) | Soil, Sediment, Biota | Acetone/Hexane, Dichloromethane | Fast, automated, reduced solvent use |

| QuEChERS | Food, Soil, Dust | Acetonitrile | Fast, high throughput, effective cleanup |

Following extraction, the resulting extract is often complex and contains co-extracted matrix components (e.g., lipids, pigments) that can interfere with instrumental analysis. Cleanup procedures are therefore essential to purify the sample. nih.govnilu.no

Silica Gel Chromatography: This is a common method for cleaning up extracts. The extract is passed through a column packed with silica gel. By using solvents of varying polarity, the analytes can be separated from interfering compounds. nilu.no

Gel Permeation Chromatography (GPC): GPC is particularly effective for removing high-molecular-weight interferences, such as lipids, from extracts of biological samples. The separation is based on molecular size, allowing the smaller analyte molecules to be separated from larger lipid molecules. dioxin20xx.org

Dispersive Solid-Phase Extraction (dSPE): As the cleanup part of the QuEChERS method, dSPE involves adding specific sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black) to the extract to remove interferences like fatty acids, sugars, and pigments. dioxin20xx.org

Instrumental Analysis for Identification and Quantification

After extraction and cleanup, the purified sample extract is analyzed using chromatographic techniques coupled with mass spectrometry. This combination provides the high selectivity and sensitivity needed for the unambiguous identification and quantification of tris(2,4-dibromophenyl) phosphate at trace levels. researchgate.net

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including many BFRs. researchgate.net In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.

For the analysis of related compounds like tris(2,3-dibromopropyl) phosphate (TDBPP), GC-MS has been successfully applied. nih.gov The use of tandem mass spectrometry (MS/MS), such as with a triple quadrupole instrument, enhances selectivity and reduces background noise, allowing for very low detection limits. chemrxiv.org In MS/MS, a specific precursor ion of the target analyte is selected, fragmented, and then one or more specific product ions are monitored for quantification.

For tris(2,4-dibromophenyl) phosphate, mass spectrometric analysis would reveal a characteristic molecular ion peak and fragmentation pattern. The molecular formula C₁₈H₉Br₆O₄P results in a molecular weight of 799.66 g/mol . The presence of six bromine atoms creates a distinctive isotopic pattern in the mass spectrum. Key fragmentation pathways would likely involve the cleavage of the phosphorus-oxygen bond, leading to the formation of a 2,4-dibromophenyl cation at a mass-to-charge ratio (m/z) of 251, which would be a primary candidate for monitoring in selected ion monitoring (SIM) or MS/MS methods.

Table 2: Illustrative GC-MS Parameters for Brominated Flame Retardant Analysis

| Parameter | Typical Setting |

|---|---|

| Gas Chromatograph | |

| Injection Mode | Split/Splitless |

| Injector Temperature | 280-300 °C |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient, e.g., 80 °C held for 2 min, ramp to 300 °C, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Ion Source Temperature | 230-250 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS |

| Monitored Ions (Hypothetical for TDBPP) | m/z 798 (molecular ion cluster), 251 (dibromophenyl cation) |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an increasingly powerful tool for analyzing a broad range of environmental contaminants, including BFRs that are less volatile, thermally unstable, or more polar. mdpi.comkau.edu.sa LC separates compounds in the liquid phase before they enter the mass spectrometer.

Different ionization sources can be used, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being the most common for BFR analysis. dioxin20xx.orgkau.edu.safera.co.uk The choice depends on the analyte's properties. LC-MS/MS offers high sensitivity and specificity and is often used for analyzing emerging BFRs and their metabolites. dioxin20xx.orgkau.edu.sa For instance, a method for various BFRs in curtains used LC-MS/MS with a C18 column and a mobile phase of water and an acetonitrile/methanol mixture. kau.edu.sa The instrument was operated in selected reaction monitoring (SRM) mode to achieve high sensitivity and specificity. kau.edu.sa

Table 3: Illustrative LC-MS/MS Parameters for Brominated Flame Retardant Analysis

| Parameter | Typical Setting |

|---|---|

| Liquid Chromatograph | |

| Column | C18 reverse-phase (e.g., 50-100 mm length, <3 µm particle size) |

| Mobile Phase | Gradient of Water (with formic acid/ammonium (B1175870) formate) and Acetonitrile/Methanol |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temperature | 40-50 °C |

| Mass Spectrometer | |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), negative mode |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| Precursor -> Product Ion Transitions | Analyte-specific (determined by infusion experiments) |

High-resolution mass spectrometry (HRMS), using instruments like time-of-flight (TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically <5 ppm error). nih.govnih.gov This capability is invaluable for identifying unknown compounds in complex environmental samples through "suspect" and "non-target" screening approaches. fera.co.uk

Suspect Screening: This approach involves searching for a list of "suspected" compounds for which no analytical standards are available. The search is based on the compound's exact mass, which is calculated from its molecular formula.

Non-Target Screening: This is a more comprehensive approach that aims to identify any and all compounds present in a sample above a certain threshold. It involves detecting peaks, determining their exact masses to generate potential molecular formulas, and then using fragmentation patterns and databases to tentatively identify the structures. fera.co.uk

HRMS has been instrumental in discovering new and emerging flame retardants and their degradation products in the environment. fera.co.uknih.gov For a compound like tris(2,4-dibromophenyl) phosphate, an HRMS method would involve searching for the exact mass of its protonated or deprotonated molecule and confirming its identification through the characteristic isotopic pattern generated by its six bromine atoms and its fragmentation spectrum. nih.gov This technique is particularly powerful for understanding the full scope of environmental contamination beyond just a list of regulated legacy pollutants. nih.gov

Method Validation and Quality Control Protocols

The validation of analytical methods is a critical process to ensure the reliability, accuracy, and precision of data generated for organophosphate esters (OPEs), including tris(2,4-dibromophenyl) phosphate. Method validation encompasses a series of experimental procedures to verify that a method is fit for its intended purpose. nih.gov Key parameters evaluated during method validation for OPEs include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (repeatability and reproducibility). nih.govmdpi.com

Quality control (QC) protocols are implemented to ensure that the method performs as expected on a routine basis. This involves the regular analysis of blanks, standards, and spiked samples.

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated using a series of standards spanning a wide concentration range, and a correlation coefficient (r or r²) close to 1 (typically >0.99) is required to demonstrate linearity. nih.govmdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sci-hub.se For OPEs, LOQs can range from as low as 0.01 ng/g in sediment to 22 ng/g in various food matrices, depending on the complexity of the sample and the analytical instrumentation used. nih.govresearchgate.net Methods developed for water analysis have achieved MQLs ranging from 0.009 to 0.11 μg/L. sci-hub.se

Recovery and Precision: Recovery experiments are performed by spiking a blank matrix with a known concentration of the analyte to assess the efficiency of the extraction and analytical process. mdpi.com Acceptable recovery rates for OPEs generally fall within the 70-120% range. nih.gov For instance, a study on fall protection equipment reported recoveries of 71.6%–114%. nih.gov Another method for seafood analysis yielded relative recoveries from 89% to 138%. mdpi.com

Precision is a measure of the random error and is typically expressed as the relative standard deviation (RSD) of replicate measurements. Repeatability refers to the precision obtained under the same operating conditions over a short interval, while reproducibility assesses precision under different conditions (e.g., different days, analysts, or equipment). nih.gov RSDs are generally expected to be below 20-30%. mdpi.comsci-hub.seresearchgate.net

Quality Control Measures:

Reagent/Method Blanks: These are samples of analyte-free matrix that are processed and analyzed in the same manner as the environmental samples. They are used to monitor for contamination during the analytical procedure. epa.gov

Field Blanks: These are collected to validate the sampling protocol and check for contamination that may occur during sample collection and transport. mdpi.com

Spiked Samples: A known amount of the target analyte is added to an actual environmental sample to assess matrix effects, which are the interferences from other components in the sample that can suppress or enhance the analytical signal. mdpi.com

Isotopically Labeled Standards: The use of isotopically labeled internal and surrogate standards is a common strategy to compensate for matrix effects and variations in extraction efficiency and instrumental response. mdpi.comsci-hub.se

The following table summarizes typical validation parameters for analytical methods developed for organophosphate esters.

| Parameter | Typical Acceptance Criteria/Range | Source |

| Linearity (r²) | > 0.99 | nih.govmdpi.com |

| Recovery | 70-120% | researchgate.netnih.gov |

| Precision (RSD) | < 20-30% | mdpi.comsci-hub.seresearchgate.net |

| LOQ (Sediment) | 0.01-5.0 ng/g | nih.gov |

| LOQ (Food) | 0.04-0.75 ng/g | researchgate.net |

| LOQ (Water) | 0.009-0.11 µg/L | sci-hub.se |

This table presents a generalized summary of values found in the literature for various OPEs and matrices. Specific values are method- and matrix-dependent.

Advances in Analytical Chemistry for Organophosphate Esters

The analysis of OPEs, such as tris(2,4-dibromophenyl) phosphate, in environmental samples presents challenges due to their wide range of physicochemical properties, the complexity of environmental matrices, and the low concentrations at which they often occur. nih.gov Recent decades have seen significant advancements in analytical chemistry that have improved the extraction, cleanup, and detection of these compounds. nih.govcsic.es

Sample Extraction and Cleanup: The goal of sample preparation is to isolate the target analytes from the sample matrix and remove interfering substances prior to instrumental analysis.

Solid-Phase Extraction (SPE): This is a widely used technique for extracting OPEs from aqueous samples and for the cleanup of sample extracts. nih.govcsic.esgoogle.com It involves passing the sample through a cartridge containing a solid sorbent that retains the analytes, which are then eluted with a small volume of solvent. Various sorbents like ENVI-18, florisil, and silica gel are commonly employed. nih.govcsic.es

Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction (PLE), ASE uses elevated temperatures and pressures to extract analytes from solid samples more efficiently and with less solvent than traditional methods like Soxhlet extraction. mdpi.comnih.govcsic.es A method for atmospheric particulate matter utilized a 1:1 v/v mixture of hexane and ethyl acetate (B1210297) at 100°C. mdpi.com

QuEChERS: An acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this method combines sample extraction and cleanup into a single step. researchgate.netmdpi.comcsic.es It has been successfully applied to the analysis of OPEs in complex matrices like baby food, sediment, and seafood. researchgate.netmdpi.com

Other Extraction Techniques: Other methods applied to OPE extraction include ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and matrix solid-phase dispersion (MSPD). researchgate.netnih.govcsic.es

Instrumental Analysis: The determination of OPEs is primarily accomplished using chromatography coupled with mass spectrometry, which provides the necessary selectivity and sensitivity for trace-level quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has historically been a common technique for analyzing OPEs. nih.govcsic.es For volatile and thermally stable OPEs, it provides excellent separation and identification. The use of a programmable temperature vaporization (PTV) inlet can allow for the injection of larger sample volumes, thereby lowering detection limits. sci-hub.se

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for many OPEs, especially for less volatile and thermally labile compounds, as well as their degradation products. nih.govnih.gov The high selectivity of tandem mass spectrometry, often operated in the multiple reaction monitoring (MRM) mode, allows for accurate quantification even in complex matrices with significant background interference. nih.gov It offers advantages like high sensitivity and accuracy with minimal matrix effects for complex samples. nih.gov

High-Resolution Mass Spectrometry (HRMS): The coupling of liquid chromatography with HRMS instruments (e.g., Time-of-Flight or Orbitrap) is an emerging trend. HRMS provides highly accurate mass measurements, which enhances the confidence in compound identification and allows for the screening of a wide range of known and unknown contaminants without being limited to pre-selected target analytes. researchgate.netmdpi.com

These advancements in extraction and instrumentation have enabled the detection and quantification of tris(2,4-dibromophenyl) phosphate and other OPEs at environmentally relevant concentrations, facilitating research into their occurrence, fate, and transport in various environmental compartments. nih.govnih.gov

Mechanistic Research on Biological Interactions in Model Systems

Cellular and Subcellular Interaction Mechanisms

Limited direct research is publicly available regarding the specific cellular and subcellular interaction mechanisms of tris(2,4-dibromophenyl) phosphate (B84403). The majority of existing toxicological data focuses on other brominated flame retardants.

Oxidative Stress Induction Pathways

Currently, there is a lack of specific studies detailing the pathways of oxidative stress induction by tris(2,4-dibromophenyl) phosphate in biological systems. While research on other organophosphate esters has demonstrated the induction of oxidative stress through the generation of reactive oxygen species (ROS) and subsequent cellular damage, similar mechanistic data for tris(2,4-dibromophenyl) phosphate is not available in the reviewed scientific literature.

Endocrine System Modulation at the Molecular Level

There is no specific information available in the reviewed literature concerning the molecular-level modulation of the endocrine system by tris(2,4-dibromophenyl) phosphate. While endocrine-disrupting effects are a concern for many brominated flame retardants, dedicated studies on the interaction of tris(2,4-dibromophenyl) phosphate with hormone receptors or signaling pathways have not been identified.

Neurobiological Pathway Disruption

Detailed research on the disruption of neurobiological pathways by tris(2,4-dibromophenyl) phosphate is not currently available. While the neurotoxicity of some organophosphate compounds is a recognized concern, specific studies investigating the effects of tris(2,4-dibromophenyl) phosphate on neuronal cells, neurotransmitter systems, or other neurobiological markers are absent from the public record.

Alterations in Lipid Metabolism and Related Biomarkers

Specific studies on the alteration of lipid metabolism and related biomarkers following exposure to tris(2,4-dibromophenyl) phosphate have not been identified in the available scientific literature.

Genotoxicity Assessment in In Vitro and Model Organism Systems

The genotoxic potential of tris(2,4-dibromophenyl) phosphate (TDBP) has been investigated in limited in vitro systems. Metabolic activation of TDBP is understood to occur primarily through the action of cytochrome P450 enzymes. This process leads to the formation of reactive metabolites, such as bis(2,4-dibromophenyl) phosphate, which are capable of covalently binding to cellular macromolecules like DNA.

In vitro studies have shown that TDBP is mutagenic in bacterial reverse mutation assays, for instance, using Salmonella typhimurium. Furthermore, evidence from studies on mammalian cells indicates that TDBP can induce sister chromatid exchanges.

| Genotoxicity of tris(2,4-dibromophenyl) phosphate | |

| Endpoint | Finding |

| Metabolic Activation | Primarily via cytochrome P450 enzymes, forming reactive metabolites like bis(2,4-dibromophenyl) phosphate. |

| Mutagenicity | Mutagenic in bacterial assays (e.g., Salmonella typhimurium). |

| Cytogenetic Effects | Induces sister chromatid exchanges in mammalian cells. |

Cardiotoxicity Mechanisms in Vertebrate Models (e.g., Ferroptosis Induction)

There is no available research specifically investigating the cardiotoxic mechanisms of tris(2,4-dibromophenyl) phosphate in vertebrate models, including the induction of ferroptosis.

In Vitro and In Vivo Model Systems for Ecotoxicological Research

Ecotoxicological research on tris(2,4-dibromophenyl) phosphate relies on a variety of model systems to predict its potential environmental impact. These models range from cellular-level assays to whole-organism studies in both aquatic and terrestrial environments.

Currently, specific research data on the effects of tris(2,4-dibromophenyl) phosphate on cell lines such as hepatocytes are not available in the reviewed scientific literature.

Detailed ecotoxicological studies focusing specifically on the impact of tris(2,4-dibromophenyl) phosphate on key aquatic model organisms like zebrafish (Danio rerio), Daphnia species, and rotifers are not prominently featured in the available research.

Scientific literature providing direct evidence of the effects of tris(2,4-dibromophenyl) phosphate on terrestrial model organisms, such as earthworms, is currently limited.

Omics Approaches in Elucidating Biological Pathways (e.g., Lipidomics, Transcriptomics)

The application of omics technologies, including lipidomics and transcriptomics, to specifically investigate the biological pathways affected by tris(2,4-dibromophenyl) phosphate has not been detailed in the currently accessible scientific studies.

Comparative Biological Response Studies with Structural Analogues

While direct research on tris(2,4-dibromophenyl) phosphate is limited, studies on its structural analogues provide significant insights into the potential biological interactions of this class of compounds. These analogues, which share core chemical structures, have been investigated in a range of model systems.

Hepatocyte and Cell Line Studies:

Tris(2,3-dibromopropyl) phosphate (Tris-BP/TDBPP): In studies using rat hepatoma cells (Reuber cells), Tris-BP inhibited cell growth by 50% at a concentration of 50 µg/mL. nih.gov It also reduced protein synthesis by 40% at 200 µg/mL in these cells and caused a 50% inhibition of protein synthesis in isolated rat hepatocytes at 100 µg/mL. nih.gov In AML12 mouse hepatocytes, TDBPP was shown to disrupt mitochondrial dynamics, leading to increased lipid accumulation. nih.gov

Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP): Research on primary mouse hepatocytes demonstrated that TDTBPP is highly stable and disrupts lipid homeostasis, particularly affecting glycerolipids and glycerophospholipids. acs.org

Triphenyl phosphate (TPhP): Metabolomics studies on human HepaRG cells exposed to TPhP revealed an accumulation of phosphoglycerolipids and an increase in palmitoyl (B13399708) lysophosphatidylcholine. researchgate.net

Aquatic Organism Studies:

Zebrafish (Danio rerio):

The analogue tris(2,4-di-tert-butylphenyl)phosphate (AO168=O) induced cardiotoxicity in zebrafish larvae, impairing cardiac function and morphology. nih.gov Transcriptomic analysis suggested this was caused by iron overload leading to ferroptosis. nih.gov

Tris(2-butoxyethyl) phosphate (TBOEP) exposure in zebrafish embryos led to growth inhibition and cardiotoxicity, linked to the downregulation of the Wnt signaling pathway. nih.gov

Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) was found to disrupt dorsoventral patterning in zebrafish embryos by impacting the transcriptome, specifically affecting bone morphogenetic protein (BMP) signaling pathways. peerj.com

Daphnia magna:

Lifetime exposure to tris(2-chloroethyl) phosphate (TCEP) promoted growth in D. magna and led to the upregulation of genes associated with growth pathways. nih.gov While reproduction was not affected, gene expression related to reproduction and heart disease pathways was altered. nih.gov

Chronic sublethal exposure to Tris(2-butoxyethyl)phosphate (TBEP) was studied using transcriptomics to measure effects on gene expression related to reproduction and development. cngb.org

Rotifers (Brachionus plicatilis):

Exposure to triphenyl phosphate (TPhP) reduced the average lifespan and total offspring of the marine rotifer Brachionus plicatilis. nih.gov Metabolomic analysis identified significant disruption in lipid metabolism, including glycerophospholipid and steroid biosynthesis pathways. nih.govbohrium.com

Comparative Genotoxicity:

A comparative study of tris(1,3-dichloro-2-propyl)phosphate (Tris-CP) and tris(2,3-dibromopropyl)phosphate (Tris-BP) found Tris-CP to be significantly less potent in inducing mutations in bacterial and mammalian cells. nih.gov However, both compounds were equally effective in transforming Syrian hamster embryo cells. nih.gov Furthermore, Tris-BP was found to be nephrotoxic to rats, a quality not observed with Tris-CP. nih.gov

Interactive Data Table: Ecotoxicological Effects of Structural Analogues

| Compound | Model Organism | Observed Effects | Research Approach |

|---|---|---|---|

| Tris(2,3-dibromopropyl) phosphate (Tris-BP) | Rat Hepatocytes | Inhibition of cell growth and protein synthesis. nih.gov | In Vitro Cytotoxicity Assay |

| Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP) | Mouse Hepatocytes | Disruption of lipid homeostasis (glycerolipids, glycerophospholipids). acs.org | Lipidomics, mRNA Expression |

| Tris(2,4-di-tert-butylphenyl)phosphate (AO168=O) | Zebrafish Larvae | Cardiotoxicity, impaired cardiac function, pericardial edema. nih.gov | Transcriptomics, Molecular Docking |

| Triphenyl phosphate (TPhP) | Marine Rotifers | Reduced lifespan and fecundity, disordered lipid metabolism. nih.gov | Metabolomics, Life-History Analysis |

| Tris(2-chloroethyl) phosphate (TCEP) | Daphnia magna | Promoted growth, altered gene expression for growth and heart-senility pathways. nih.gov | Transcriptomics, Life-Cycle Assessment |

| Tris(1,3-dichloro-2-propyl)phosphate (Tris-CP) | Rats, Various Cells | Lower mutagenicity than Tris-BP, but equal cell transformation potential; not nephrotoxic. nih.gov | In Vivo/In Vitro Genotoxicity Assays |

Environmental Remediation of Tris(2,4-dibromophenyl) Phosphate: Current Knowledge Gaps

Extensive research efforts have been dedicated to understanding the environmental fate and remediation of various industrial chemicals. However, a significant information gap exists regarding effective environmental remediation and mitigation strategies specifically for the chemical compound tris(2,4-dibromophenyl) phosphate. Despite its classification as a brominated flame retardant (BFR), a group of compounds known for their environmental persistence, specific methods for its removal and degradation from the environment are not well-documented in publicly available scientific literature.

While general information on the sources, distribution, and potential risks of BFRs is available, this knowledge does not directly translate to actionable remediation strategies for every individual compound within this large and diverse chemical class. The effectiveness of any remediation technology is highly dependent on the specific physical and chemical properties of the target contaminant.

Challenges in Identifying Remediation Strategies

A comprehensive search of scientific databases reveals a lack of studies focused on the ex situ or in situ treatment of tris(2,4-dibromophenyl) phosphate. This includes a notable absence of research on the application of common remediation techniques such as:

Advanced Oxidation Processes (AOPs): There is no specific data on the degradation of tris(2,4-dibromophenyl) phosphate using AOPs like ozonation, Fenton processes, or photocatalysis.

Adsorption and Filtration: Information on the efficacy of activated carbon or other adsorbent materials for the removal of this specific compound from water or soil is not available.

Bioremediation: Studies identifying microbial communities or specific enzymes capable of degrading tris(2,4-dibromophenyl) phosphate, or the potential for earthworm-mediated remediation, are currently absent from the scientific literature.

Chemical Inactivation: Research into chemical methods to inactivate or stabilize tris(2,4-dibromophenyl) phosphate in the environment has not been found.

Source Control and Reduction: While general strategies for reducing BFR emissions from industrial sources and consumer products exist, specific measures targeting tris(2,4-dibromophenyl) phosphate are not detailed.

It is important to note that while research exists on the remediation of other brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), or other organophosphate flame retardants, it is scientifically unsound to extrapolate these findings to tris(2,4-dibromophenyl) phosphate without specific experimental validation. Each compound's unique structure and properties will dictate its behavior in the environment and its susceptibility to different treatment technologies.

The absence of dedicated research on the remediation of tris(2,4-dibromophenyl) phosphate highlights a critical area for future environmental science and engineering research. Understanding how to effectively remove or degrade this compound is essential for developing comprehensive strategies to manage the potential risks associated with its presence in the environment.

Environmental Remediation and Mitigation Strategies

Source Control and Reduction Strategies

Improved Waste Management Practices

Effective management of products containing tris(2,4-dibromophenyl) phosphate (B84403) at the end of their useful life is crucial to prevent environmental contamination. This is particularly relevant for Waste Electrical and Electronic Equipment (WEEE), which contains a wide variety of plastics with different flame retardants. bsef.com

Collection and Sorting: The initial step in managing plastic waste from sources like WEEE is collection and sorting. Plastics such as ABS, HIPS, and PC/ABS are common in these products. bsef.com Advanced sorting technologies are employed to separate different types of polymers from each other. These methods can be based on material density (e.g., sink/float techniques), electrical conductivity, or near-infrared (NIR) spectroscopy. bsef.com These sorting processes are also capable of separating plastics containing brominated flame retardants from those without, creating a more homogenous stream for recycling or disposal. bsef.com

Disposal of Non-Recyclable Waste: For plastic waste that cannot be effectively recycled, disposal methods are necessary. The two primary options are incineration with energy recovery and landfilling. bsef.com Incineration in specialized facilities can destroy the organic compounds, including the flame retardants, while also generating energy. This is often preferred over landfilling to reduce the volume of waste and potential for leaching. bsef.com When heated to decomposition, brominated flame retardants can emit toxic fumes, including hydrogen bromide and phosphorus oxides, necessitating controlled incineration conditions. nih.gov

Modern landfills are engineered to contain waste and minimize environmental release. nih.gov However, the potential for long-term leaching of additives like tris(2,4-dibromophenyl) phosphate from landfilled products remains a concern.

The table below outlines the key stages and considerations in the waste management of plastics containing flame retardants like tris(2,4-dibromophenyl) phosphate.

| Waste Management Stage | Technologies/Methods | Key Considerations |

| Collection & Sorting | Sink/Float, Near-Infrared (NIR) Spectroscopy, Electrostatic Separation | Separation of different polymer types; Isolation of plastics containing brominated flame retardants. bsef.com |

| Recycling | Mechanical Recycling (Regranulation) | Purity of the sorted plastic stream; Potential for some flame retardants to be removed during the process. bsef.com |

| Disposal | Incineration with Energy Recovery | Destruction of hazardous compounds; Generation of energy; Requires control of toxic emissions. bsef.comnih.gov |

| Disposal | Landfilling | Engineered containment to prevent leaching; Long-term environmental monitoring. nih.gov |

This table summarizes the primary waste management practices for plastics containing flame retardants.

Improving waste management infrastructure and developing advanced recycling technologies that can handle a wider range of plastic and additive combinations are ongoing priorities to mitigate the environmental legacy of flame retardants.

Conclusions and Future Directions in Research

Synthesis of Current Knowledge on Tris(2,4-dibromophenyl) Phosphate (B84403)

Tris(2,4-dibromophenyl) phosphate (TDBPP) is a brominated flame retardant (BFR), a class of organophosphorus compounds, that has been utilized to reduce the flammability of various materials. Its flame-retardant properties are attributed to the presence of both bromine and phosphorus in its molecular structure. The mechanism of action involves the release of bromine radicals upon heating, which interferes with the combustion process, and the formation of a protective char layer on the material's surface. The primary synthesis method for TDBPP involves the reaction of 2,4-dibromophenol (B41371) with phosphorus oxychloride, often facilitated by a Lewis acid catalyst like magnesium chloride.

While TDBPP has been effective as a flame retardant, concerns have been raised regarding its potential environmental and health impacts. Research has indicated that organophosphorus flame retardants, a class to which TDBPP belongs, are widespread environmental contaminants. For instance, a related compound, tris(2,3-dibromopropyl) phosphate, has been detected in Arctic rivers, suggesting long-range environmental transport. nih.gov Studies on another analogue, tris(2,4-di-tert-butylphenyl) phosphate, have shown its presence as a pollutant in fine particulate matter (PM2.5) in urban air, with potential for significant human exposure and health risks. researchgate.netnih.gov This analogue is believed to be a transformation product of the antioxidant Irgafos 168. researchgate.netresearchgate.net

The toxicological profile of related brominated flame retardants has raised concerns. For example, tris(2,3-dibromopropyl) phosphate is considered a potential human carcinogen. nih.govnih.gov Animal studies on this related compound have indicated that the kidney is a primary target organ for toxicity following oral and dermal exposure. industrialchemicals.gov.au Furthermore, recent research on tris(2,4-di-tert-butylphenyl) phosphate has demonstrated its potential to induce testicular toxicity in adolescent mice through oxidative stress and apoptosis. nih.gov Although these findings are for related compounds, they highlight the potential for adverse effects from compounds with similar structures and applications.

The table below provides a summary of key information about Tris(2,4-dibromophenyl) phosphate and related compounds.

| Feature | Tris(2,4-dibromophenyl) phosphate | Tris(2,3-dibromopropyl) phosphate | Tris(2,4-di-tert-butylphenyl) phosphate |

| Primary Use | Flame Retardant | Flame Retardant nih.gov | Transformation product of an antioxidant, also a pollutant researchgate.netresearchgate.net |

| Synthesis | Reaction of 2,4-dibromophenol with phosphorus oxychloride | Not detailed in provided search results | Formed from the transformation of Irgafos 168 researchgate.net |

| Environmental Presence | Not explicitly detailed, but organophosphorus flame retardants are widespread nih.gov | Detected in Arctic rivers nih.gov | Found in urban PM2.5 researchgate.netnih.gov |

| Known Health Concerns | Not explicitly detailed | Potential human carcinogen, kidney toxicity in animals nih.govnih.govindustrialchemicals.gov.au | Testicular toxicity in adolescent mice nih.gov |

Identification of Critical Research Gaps

Despite the existing knowledge, significant research gaps remain in understanding the full impact of TDBPP.

The long-term environmental fate of TDBPP is largely unknown. While studies on related compounds suggest persistence and long-range transport, specific data on TDBPP's degradation rates, transformation products, and behavior in different environmental compartments (soil, water, air, and biota) are scarce. Research on the photodegradation of other brominated flame retardants, such as 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine, has shown that transformation can occur, leading to various debromination products. nih.gov Similar investigations are crucial for TDBPP to predict its environmental persistence and the potential formation of more or less toxic daughter compounds.

The ecotoxicological effects of TDBPP have not been comprehensively studied across a wide range of organisms. While data on related compounds suggest potential for toxicity, including carcinogenicity and reproductive effects nih.govnih.govindustrialchemicals.gov.aunih.gov, species-specific and ecosystem-level impacts of TDBPP remain to be elucidated. Mechanistic studies are needed to understand how TDBPP interacts with biological systems at the molecular and cellular levels, and to identify the specific pathways leading to any observed toxicity.

Effective and sustainable technologies for the remediation of TDBPP from contaminated environments are lacking. Given its potential persistence, developing methods to remove or degrade this compound is critical. Research into remediation techniques for other persistent organic pollutants, such as advanced oxidation processes (AOPs), thermal desorption, and bioremediation, could provide a starting point for developing strategies for TDBPP. itrcweb.org For instance, AOPs, which generate highly reactive hydroxyl radicals, have been effective for treating other recalcitrant compounds. itrcweb.org

Methodological Innovations and Interdisciplinary Approaches

Addressing the research gaps for TDBPP will require innovative analytical methods and interdisciplinary collaborations. High-resolution mass spectrometry (HRMS) has proven valuable in identifying and quantifying emerging contaminants, including organophosphate esters, in environmental samples. researchgate.net The development of sensitive and specific analytical techniques is essential for detecting low concentrations of TDBPP and its transformation products in complex environmental matrices.

Furthermore, an interdisciplinary approach combining environmental chemistry, toxicology, materials science, and engineering will be crucial. This will enable a holistic understanding of the TDBPP lifecycle, from its use in products to its environmental fate, effects, and potential for remediation.

Implications for Environmental Monitoring and Management Strategies (from a Research Perspective)

The potential for TDBPP to be a persistent and toxic environmental contaminant underscores the need for its inclusion in environmental monitoring programs. Research should focus on identifying hotspots of TDBPP contamination and understanding its transport and bioaccumulation in food webs. This information is vital for assessing the exposure risk to both wildlife and humans.

From a research perspective, the findings on related brominated flame retardants suggest that a precautionary approach to the management of TDBPP may be warranted. Further research is needed to inform the development of evidence-based regulations and to promote the design and use of safer, more sustainable alternatives to halogenated flame retardants.

Q & A

Q. What quality control measures ensure reproducibility in toxicity assays?

- Answer: Include positive controls (e.g., bisphenol A for endocrine disruption) and solvent controls (DMSO ≤0.1%). Validate cell viability via MTT/WST-1 assays. For in vivo studies, adhere to OECD 423 guidelines for dose-ranging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.